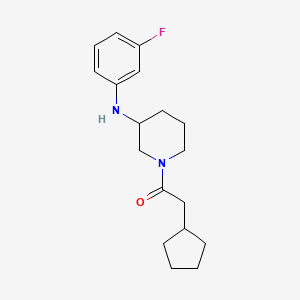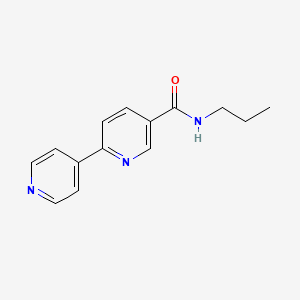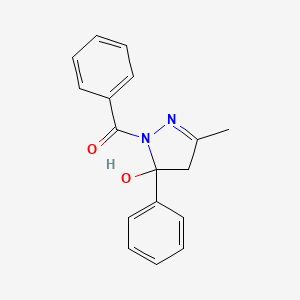
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine, also known as CPP-109, is a chemical compound that has been researched for its potential use in treating addiction and other neurological disorders. It is a derivative of the well-known drug, GABA (gamma-aminobutyric acid), and has been shown to have a similar mechanism of action.
Mecanismo De Acción
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine increases the levels of GABA in the brain, which can help to reduce the symptoms of addiction and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine are still being studied, but it is believed to have a number of effects on the brain and nervous system. In addition to increasing GABA levels, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine may also affect the levels of other neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine for lab experiments is that it has been well-studied and is relatively easy to synthesize. In addition, it has been shown to be effective in animal models of addiction, which makes it a promising candidate for further research. However, there are also some limitations to its use in lab experiments, including the fact that it is not yet approved for human use and may have potential side effects.
Direcciones Futuras
There are a number of potential future directions for research on 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine. One area of interest is the development of new derivatives of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine that may have improved efficacy or fewer side effects. In addition, researchers may continue to study the mechanisms of action of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine and other GABA-related compounds in order to better understand their effects on the brain and nervous system. Finally, there is a need for more clinical trials of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine in humans in order to determine its safety and efficacy as a potential treatment for addiction and other neurological disorders.
Métodos De Síntesis
The synthesis of 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine involves a multi-step process that begins with the reaction of cyclopentanone and 3-fluorobenzaldehyde to form a cyclopentylidene derivative. This derivative is then reacted with piperidine to form the desired product, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine. The final compound is purified using various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine has been the subject of numerous scientific studies, particularly in the field of addiction treatment. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. In addition, 1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine has been studied for its potential use in treating other neurological disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
2-cyclopentyl-1-[3-(3-fluoroanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-15-7-3-8-16(12-15)20-17-9-4-10-21(13-17)18(22)11-14-5-1-2-6-14/h3,7-8,12,14,17,20H,1-2,4-6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFSQGPYUQWLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylacetyl)-N-(3-fluorophenyl)-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5062313.png)
![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5062335.png)
![N-[2-(3-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5062341.png)

![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![N-[2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethyl]acetamide](/img/structure/B5062366.png)

![2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5062372.png)
![[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid](/img/structure/B5062374.png)
![diethyl 5-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062385.png)

![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]acetamide](/img/structure/B5062400.png)
![8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5062409.png)
